molecular formula C12H11F3N4O B12244165 3-(1-methyl-1H-pyrazol-4-yl)-1-[2-(trifluoromethyl)phenyl]urea

3-(1-methyl-1H-pyrazol-4-yl)-1-[2-(trifluoromethyl)phenyl]urea

Cat. No.: B12244165
M. Wt: 284.24 g/mol
InChI Key: DSQVHTZBCPQJLO-UHFFFAOYSA-N
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Description

3-(1-methyl-1H-pyrazol-4-yl)-1-[2-(trifluoromethyl)phenyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methyl-1H-pyrazol-4-yl)-1-[2-(trifluoromethyl)phenyl]urea typically involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with 2-(trifluoromethyl)aniline in the presence of a coupling reagent such as carbodiimide. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide under controlled temperature conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions would be crucial to minimize by-products and enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(1-methyl-1H-pyrazol-4-yl)-1-[2-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the urea moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of oxidized derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced derivatives with hydrogenated functionalities.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(1-methyl-1H-pyrazol-4-yl)-1-[2-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-methyl-1H-pyrazol-4-yl)-1-phenylurea
  • 3-(1-methyl-1H-pyrazol-4-yl)-1-[2-(chloromethyl)phenyl]urea
  • 3-(1-methyl-1H-pyrazol-4-yl)-1-[2-(methyl)phenyl]urea

Uniqueness

3-(1-methyl-1H-pyrazol-4-yl)-1-[2-(trifluoromethyl)phenyl]urea is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group can enhance the compound’s stability, bioavailability, and interaction with biological targets compared to its non-fluorinated analogs.

Properties

Molecular Formula

C12H11F3N4O

Molecular Weight

284.24 g/mol

IUPAC Name

1-(1-methylpyrazol-4-yl)-3-[2-(trifluoromethyl)phenyl]urea

InChI

InChI=1S/C12H11F3N4O/c1-19-7-8(6-16-19)17-11(20)18-10-5-3-2-4-9(10)12(13,14)15/h2-7H,1H3,(H2,17,18,20)

InChI Key

DSQVHTZBCPQJLO-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)NC(=O)NC2=CC=CC=C2C(F)(F)F

Origin of Product

United States

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